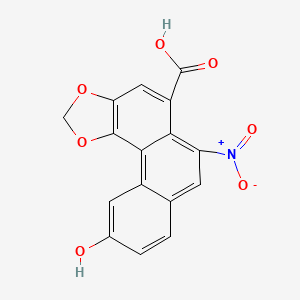

Aristolochic acid C

概要

説明

Aristolochic acid C is a carcinogenic compound found in Aristolochia and Radix that has commonly been used in traditional Chinese medicine .

Synthesis Analysis

A method for rapid characterization of aristolochic acid analogues in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The processing with honey or alkaline salts is the most widely used method in practical production .Molecular Structure Analysis

Aristolochic acid analogues (AAAs), naturally existing in herbal Aristolochia and Asarum genera, were separated and identified within milliseconds . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis

Aristolochic acids and one aristolactam were separated and identified within milliseconds. AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Physical And Chemical Properties Analysis

Aristolochic acids (AAs) have attracted significant attention because they have been proven to be the culprits in the mass incidents of AA nephropathy that occurred in Belgium in 1993 .科学的研究の応用

- Aristolochic acids have been explored for their potential antitumor effects. Researchers investigate their ability to inhibit tumor growth and metastasis .

- Aristolochic acids may modulate immune responses. Studies examine their impact on immune cells, cytokine production, and inflammation .

- Researchers have extensively reviewed the discovery of naturally occurring aristolochic acids. This includes identifying plant sources and understanding their biosynthesis .

- Aristolochic acid mutational signatures are associated with specific cancers, particularly urothelial carcinoma. Investigating this link provides valuable insights into carcinogenesis .

- Researchers emphasize analytical chemistry techniques to detect and quantify aristolochic acids. These methods aid in quality control of herbal medicines and environmental monitoring .

- Given their toxicity, assessing the safety of aristolochic acids is crucial. Research aims to understand their adverse effects on human health .

Antitumor Efficacy

Immune Activity

Natural Occurrence

Mutational Signatures and Cancer Correlation

Analytical Chemistry

Safety Assessment and Risk Mitigation

作用機序

Target of Action

Aristolochic acids (AAs), including Aristolochic Acid C, are a class of carcinogenic and mutagenic natural products from Aristolochia and Asarum plants . They are known to target multiple organs, particularly the kidneys and the liver . The primary targets of AAs are the DNA in these tissues .

Mode of Action

It is known that the carcinogenic effects of aas are thought to result from the mutation of the tumor suppressor gene tp53 . This mutation seems to be unique to AA-associated carcinogenesis .

Biochemical Pathways

In hepatocytes, AAs, including Aristolochic Acid C, have been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAs activate multiple oxidative stress and inflammatory associated signaling pathways and induce apoptosis .

Pharmacokinetics

Aristolochic Acid C, like other AAs, is absorbed and distributed quickly in vivo . The plasma concentration-time curve fits with the open two-compartment model and one-compartment model, respectively . The elimination of Aristolochic Acid C has a relationship with the dosage; the low dose group eliminates more quickly than the high dose group .

Result of Action

The result of Aristolochic Acid C’s action is severe and often irreversible damage to the kidneys and liver . This can lead to conditions such as aristolochic acid nephropathy (AAN) and urothelial carcinoma . In addition, AAs can cause hepatotoxicity and even hepatocellular carcinoma .

Action Environment

Exposure to Aristolochic Acid C can occur through various environmental routes, including the consumption of herbal medicinal products containing AAs . As the trade of food and dietary supplements becomes increasingly globalized, the risk of exposure to AAs, including Aristolochic Acid C, is a significant public health concern . Environmental factors, such as the presence of AAs in groundwater, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Aristolochic acids are a group of toxins commonly present in the plants of genus Aristolochia and Asarum, which are spread all over the world . Aristolochic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are toxic if swallowed and may cause cancer .

将来の方向性

特性

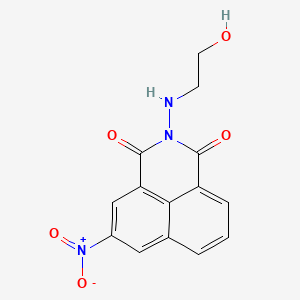

IUPAC Name |

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFGYDJKTHENDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197540 | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristolochic acid C | |

CAS RN |

4849-90-5 | |

| Record name | Aristolochic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4849-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

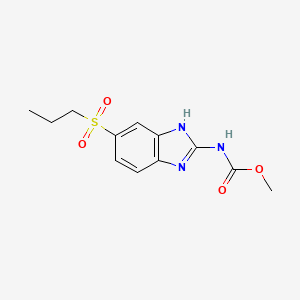

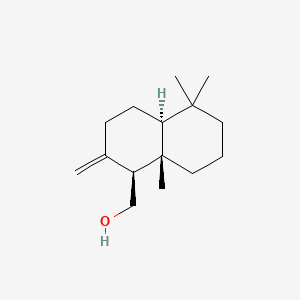

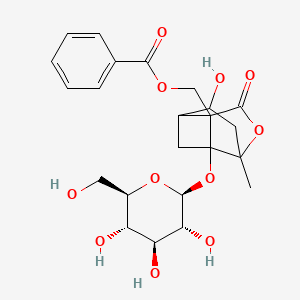

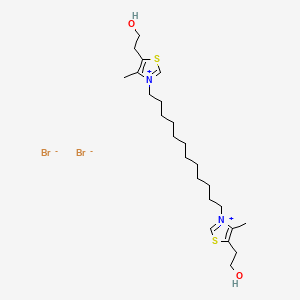

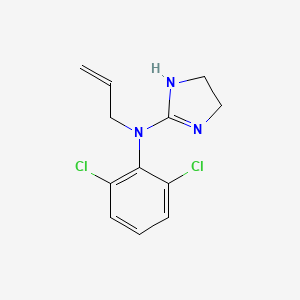

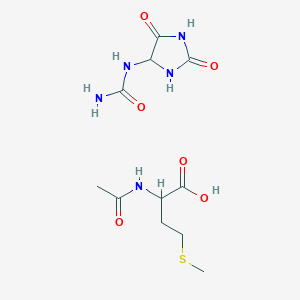

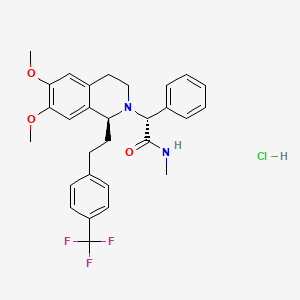

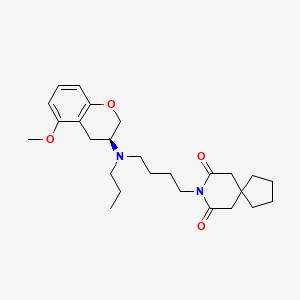

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。